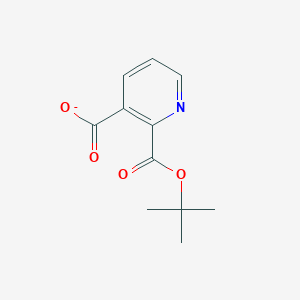

2-(tert-Butoxycarbonyl)pyridine-3-carboxylate

Description

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-7(9(13)14)5-4-6-12-8/h4-6H,1-3H3,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIFGYLZBQSWPM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=N1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10770863 | |

| Record name | 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10770863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142777-97-7 | |

| Record name | 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10770863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate typically involves the protection of the pyridine nitrogen with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-(tert-Butoxycarbonyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carboxylate group or other substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are used for deprotection of the tert-butoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can then be further functionalized.

Applications De Recherche Scientifique

Organic Synthesis

2-(tert-Butoxycarbonyl)pyridine-3-carboxylate serves as a versatile building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. It can undergo various reactions such as:

- Substitution Reactions : The Boc-protected amino group can be substituted with other functional groups, allowing for the creation of diverse derivatives.

- Deprotection Reactions : Hydrolysis of the Boc group under acidic conditions yields the free amino derivative, which can further participate in coupling reactions.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives are effective against A549 human lung adenocarcinoma cells, with IC50 values indicating significant potency.

| Compound | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| Derivative A | 66 | A549 | More potent than standard treatments |

| Derivative B | Not specified | Multidrug-resistant S. aureus | Selective antimicrobial activity observed |

The structural characteristics of this compound allow it to interact with biological targets such as enzymes and receptors. Its potential as an enzyme inhibitor has been explored, particularly in relation to:

- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting specific pathways involved in diseases.

Case Study 1: Anticancer Activity Evaluation

A study evaluated several derivatives of this compound for their anticancer properties using an MTT assay on A549 cells. The results highlighted that modifications on the pyridine ring significantly influenced cytotoxicity, suggesting that specific functional groups enhance efficacy.

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the mechanism by which this compound inhibits target enzymes. The study utilized kinetic assays to determine how structural variations affect binding affinity and inhibition rates, providing insights into its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Comparaison Avec Des Composés Similaires

Structural Comparison

The structural uniqueness of 2-(tert-Butoxycarbonyl)pyridine-3-carboxylate lies in the positioning of its functional groups. Below is a comparison with analogous Boc-protected pyridine derivatives and related heterocycles:

Key Observations :

- Positional Effects : The Boc group at pyridine-C-2 (target compound) vs. C-3 (e.g., tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) alters steric and electronic profiles, influencing reactivity in cross-coupling or nucleophilic substitution .

- Core Heterocycle : Pyrazolo-pyridine derivatives (e.g., compound in ) exhibit distinct electronic properties compared to pyridine, affecting acidity (pKa) and stability.

- Functional Group Synergy : The carboxylate ester in the target compound enables solubility in polar aprotic solvents, whereas halogenated analogs (e.g., iodo in ) are tailored for Suzuki or Negishi couplings .

Physicochemical Properties

Activité Biologique

2-(tert-Butoxycarbonyl)pyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base. This method allows for the introduction of the Boc group, which can be removed under acidic conditions to yield the free amine for further applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyridine and their analogs have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that certain pyridine-based compounds exhibit IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, including HeLa and CEM cells. These compounds induce apoptosis in a dose-dependent manner while sparing normal human peripheral blood mononuclear cells, indicating a selective action against cancer cells .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 1.1 | Induces apoptosis |

| Related derivative | CEM | 4.7 | Tubulin polymerization inhibition |

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties associated with pyridine derivatives. Some studies indicate that these compounds may exhibit activity against various bacterial strains, although specific data on this compound remains limited. The structural features that contribute to this activity are still under investigation.

Case Study 1: Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of several pyridine derivatives, including this compound. The results indicated significant inhibition of cell growth in cancer cell lines, with a particular focus on the G2/M phase arrest and subsequent apoptosis induction. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the effectiveness of these compounds in targeting cancer cells .

Case Study 2: Selectivity in Normal Cells

Another critical aspect examined was the selectivity of this compound towards cancer cells versus normal cells. In vitro tests showed that while the compound effectively induced apoptosis in cancer cell lines, it had minimal effects on normal human cells, reinforcing its potential as a therapeutic agent with reduced side effects .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and target proteins involved in cancer progression, such as tubulin. These studies suggest that this compound binds at the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.